Physicochemical Differentiation: XLogP3 and TPSA Shift vs. Simplest Analog (CAS 577752-97-7)
The target compound (CAS 2034329-85-4) exhibits an XLogP3 of 2.1 and a TPSA of 94.2 Ų, compared with an XLogP3 of approximately 1.5 and a TPSA of approximately 72.5 Ų for the simplest analog methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7), which lacks the pyridin-4-yloxy substituent [1]. The addition of the pyridin-4-yloxy group increases lipophilicity by ~0.6 log units and polar surface area by ~22 Ų, shifting the compound within lead-like chemical space and altering predicted ADME properties [1].
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 94.2 Ų (computed) |
| Comparator Or Baseline | Methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7): XLogP3 ≈ 1.5 (estimated from structure); TPSA ≈ 72.5 Ų (estimated from structure) |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔTPSA ≈ +21.7 Ų |
| Conditions | Computed properties using standard algorithms (PubChem/XLogP3); structural comparison of SMILES strings [1] |
Why This Matters
The distinct physicochemical profile means this compound cannot be used interchangeably with the simpler analog in SAR campaigns without recalibrating permeability, solubility, and target-binding expectations.
- [1] Kuujia.com. Methyl 4-{[4-(pyridin-4-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS 2034329-85-4) – Computed Properties (XLogP3, TPSA). https://www.kuujia.com/cas-2034329-85-4.html (accessed 2026-04-29). View Source
